molecular formula C3H9N B3334251 Propan-1-(~15~N)amine CAS No. 53754-16-8

Propan-1-(~15~N)amine

Cat. No.: B3334251
CAS No.: 53754-16-8
M. Wt: 60.1 g/mol
InChI Key: WGYKZJWCGVVSQN-AZXPZELESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-1-(~15~N)amine (1-aminopropane-¹⁵N) is a stable isotopologue of propan-1-amine, where the nitrogen atom is replaced by the nitrogen-15 isotope. Its molecular formula is C₃H₉¹⁵N, with an average molecular mass of 59.11 g/mol (slightly higher than the natural isotope due to ¹⁵N). This compound is structurally characterized by a primary amine group (-NH₂) attached to a three-carbon alkyl chain. The ¹⁵N labeling makes it invaluable in nuclear magnetic resonance (NMR) spectroscopy, particularly for tracking nitrogen-containing moieties in chemical or biological systems .

Properties

IUPAC Name

propan-1-(15N)amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYKZJWCGVVSQN-AZXPZELESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[15NH2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584068
Record name Propan-1-(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53754-16-8
Record name Propan-1-(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53754-16-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propylamine can undergo oxidation reactions to form various oxidation products.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: Propylamine can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution Reagents: Halogenated compounds and other electrophiles are commonly used in substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of propylamine.

    Reduction Products: Different amine derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

NMR Spectroscopy

Hyperpolarization Techniques

One of the most significant applications of Propan-1-(~15~N)amine is in enhancing the sensitivity of NMR spectroscopy through hyperpolarization techniques. Hyperpolarization increases the signal strength of NMR signals, making it easier to detect low-concentration substances. A study demonstrated that by utilizing para-hydrogen induced polarization (PHIP), the 15N nuclei in amino acid derivatives, including this compound, can achieve high polarization levels. This enhancement allows for the observation of dynamic processes and metabolic imaging in vivo, which is crucial for medical diagnostics .

Table 1: Hyperpolarization Data for this compound

ParameterValue
Proton Polarization (P1HP_1H)0.28%
Nitrogen Polarization (P15NP_{15N})0.18%
Longitudinal Relaxation Time (T1T_1)77 s

Metabolic Imaging

The ability to hyperpolarize 15N in amino acids opens avenues for metabolic imaging applications. The long T1T_1 relaxation times observed in these compounds allow for prolonged monitoring of metabolic processes. This is particularly useful in studying metabolic anomalies and understanding disease mechanisms through non-invasive imaging techniques .

Structural Analysis

15N NMR Spectroscopy

This compound serves as a valuable tool in structural analysis via 15N NMR spectroscopy. Its incorporation into various molecular structures aids in elucidating complex molecular interactions and conformations. Research has shown that 15N NMR can effectively differentiate between tautomeric forms and complexation states of nitrogen-containing compounds, providing insights into their reactivity and stability .

Biochemical Research

Protein Labeling

In biochemical research, this compound can be utilized for labeling proteins, enabling detailed studies on protein dynamics and interactions through NMR techniques. For instance, the incorporation of 15N-labeled amino acids into proteins allows researchers to track conformational changes and interactions within complex biological systems .

Case Study: Amelogenin Phosphorylation

A specific application was highlighted in a study involving amelogenin proteins, where 15N-labeled serine was incorporated to investigate phosphorylation effects on protein self-assembly into nanostructures. The results indicated that 15N labeling facilitated the observation of structural changes upon phosphorylation, showcasing the utility of nitrogen labeling in understanding protein behavior .

Environmental Applications

Carbon Capture Technologies

This compound is also relevant in environmental chemistry, particularly regarding carbon capture technologies. Research has explored various amines as solvents for capturing CO2 emissions from industrial processes. The incorporation of labeled amines can help trace reaction pathways and optimize solvent performance under different operational conditions .

Mechanism of Action

The mechanism of action of propylamine involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and interact with other molecules through its amine group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares Propan-1-(~15~N)amine with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Nitrogen Substitution Key Structural Features
This compound C₃H₉¹⁵N 59.11 Primary amine Linear chain, ¹⁵N isotope label
2-Propen-1-amine (Allylamine) C₃H₇N 57.09 Primary amine Unsaturated allyl group (CH₂=CH-CH₂-NH₂)
Triallylamine C₉H₁₅N 137.23 Tertiary amine Three allyl groups attached to nitrogen
N,N-Dimethyl-1-propyn-1-amine C₅H₉N 83.13 Tertiary amine Propynyl group (C≡C-CH₂-) and dimethyl-N
N-Methyl-2-phenylpropan-1-amine C₁₀H₁₅N 149.24 Secondary amine Branched chain with phenyl substituent
Notes:
  • Propan-1-amine (unlabeled) has a molecular formula of C₃H₉N (natural ¹⁴N isotope) . lists an incorrect formula (C₃H₈N), likely a typographical error.
This compound
  • Reactivity: Undergoes typical primary amine reactions (e.g., alkylation, acylation).
  • Applications : Used in NMR spectroscopy for elucidating nitrogen environments in organic and biological molecules . Also serves as a building block in synthesizing labeled pharmaceuticals.
2-Propen-1-amine (Allylamine)
  • Reactivity : The allyl group enables addition reactions (e.g., Michael addition) and polymerization.
  • Applications : Precursor to pharmaceuticals (e.g., antifungal agents) and polymers like polyallylamine .
Triallylamine
  • Reactivity : Tertiary amine with three allyl groups; participates in radical polymerization and cross-linking.
  • Applications : Used in resins, ion-exchange materials, and as a cross-linker in hydrogels .
N,N-Dimethyl-1-propyn-1-amine
  • Reactivity : The propynyl group (C≡C-) allows click chemistry (e.g., azide-alkyne cycloaddition).
  • Applications : Intermediate in synthesizing heterocycles and bioactive molecules .
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)
  • Reactivity : Branched structure with a phenyl group enhances lipid solubility and bioactivity.
  • Applications : Pharmacological agent with stimulant properties; studied for CNS applications .

Spectroscopic Differentiation

  • ¹⁵N NMR: this compound exhibits distinct ¹⁵N chemical shifts (typically δ = 20–40 ppm for aliphatic amines), enabling precise tracking in complex mixtures. Non-labeled analogs require indirect detection methods .
  • Mass Spectrometry : The ¹⁵N label increases the molecular ion mass by 1 Da compared to the natural isotope, facilitating identification in MS-based assays .

Physicochemical Properties

Property This compound Allylamine Triallylamine
Boiling Point (°C) ~48–50 ~53–55 ~200–210
Solubility in Water Miscible Miscible Low
pKa (NH₂/NH₃⁺) ~10.6 ~9.5 Not applicable
Notes:
  • Triallylamine’s low water solubility stems from its hydrophobic allyl groups .
  • Allylamine’s lower pKa compared to Propan-1-amine reflects resonance stabilization of the conjugate acid by the allyl group .

Biological Activity

Propan-1-(~15~N)amine, a nitrogen-labeled derivative of propylamine, is a compound of interest in various biological and pharmacological studies. The presence of a nitrogen isotope allows for enhanced tracking and analysis in biochemical applications, particularly in metabolic studies and drug development. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C3H9NC_3H_9N and is characterized by the presence of a primary amine functional group. This structure contributes to its basicity and nucleophilicity, making it biologically active in various systems. The incorporation of the ~15N isotope aids in NMR spectroscopy applications, providing insights into molecular interactions and dynamics.

The biological activity of amines, including this compound, is primarily attributed to their ability to interact with biological molecules through hydrogen bonding and nucleophilic attack. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: Amines can act as competitive inhibitors for enzymes by mimicking substrates.
  • Receptor Modulation: They may bind to neurotransmitter receptors, affecting signaling pathways related to mood and cognition.
  • Cell Membrane Interaction: The basic nature allows for interaction with phospholipid bilayers, potentially altering membrane fluidity and function.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Cytotoxicity: Studies have shown that compounds with amine groups can exhibit cytotoxic effects on cancer cells. For instance, derivatives related to this compound have been evaluated for their efficacy against MCF-7 breast cancer cells using MTT assays, demonstrating significant cytotoxic properties compared to standard treatments like Tamoxifen .
  • Neurotransmission Modulation: As a primary amine, this compound may influence neurotransmitter systems. Amines are known to participate in the synthesis of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation .
  • Antimicrobial Activity: Compounds containing amine groups have been reported to possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

Several studies have highlighted the biological significance of nitrogen-labeled amines:

  • Study on Cytotoxic Effects: A study synthesized various amine derivatives and tested their cytotoxic effects on human cancer cell lines. Results indicated that certain structural modifications enhanced their efficacy against MCF-7 cells while maintaining low toxicity towards normal cells .
  • Metabolic Pathway Tracking: Research utilizing ~15N-labeled compounds has demonstrated the utility of this compound in tracing metabolic pathways in vivo. This application is particularly valuable in understanding drug metabolism and pharmacokinetics .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
CytotoxicitySignificant effects on MCF-7 breast cancer cells
NeurotransmissionPotential influence on dopamine and serotonin synthesis
Antimicrobial ActivityDisruption of microbial membranes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propan-1-(~15~N)amine
Reactant of Route 2
Propan-1-(~15~N)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.